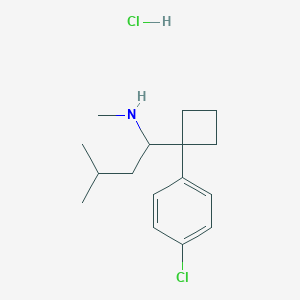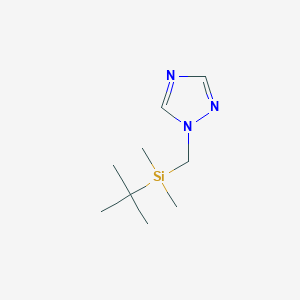
Triethylmethylammoniumhydroxid
Übersicht
Beschreibung
Triethylmethylammonium hydroxide is a quaternary ammonium compound with the chemical formula (C2H5)3N(OH)CH3. It is commonly encountered as a solution in water and is known for its strong basic properties. This compound is used in various chemical processes and industrial applications due to its ability to act as a strong base and its solubility in water.
Wissenschaftliche Forschungsanwendungen
Triethylmethylammonium hydroxide has several applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis and as a phase transfer catalyst.
Biology: It is employed in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of ionic liquids and as a pH adjuster in various chemical processes.
Wirkmechanismus
Target of Action
Triethylmethylammonium hydroxide (TEMAH) is a quaternary ammonium compound . Its primary targets are the pH levels of reaction mixtures in various chemical syntheses . It is used to adjust the pH of the reaction mixture, which plays a crucial role in the synthesis of various compounds .
Mode of Action
TEMAH interacts with its targets by acting as a pH adjuster . It can increase the pH of a reaction mixture, thereby facilitating the synthesis of various compounds . For instance, it is used in the synthesis of H2VOPO4, which is further used to synthesize a vanadium phosphate named ε-VOPO4 .
Biochemical Pathways
It is known that temah plays a key role in the synthesis of various compounds, such as ε-vopo4 . The downstream effects of these syntheses depend on the specific compounds being synthesized and their respective roles in various biochemical processes.
Pharmacokinetics
Given its use in chemical syntheses, it is likely that its bioavailability is influenced by factors such as concentration, temperature, and the presence of other compounds in the reaction mixture .
Result of Action
The result of TEMAH’s action is the successful synthesis of various compounds . For instance, it facilitates the synthesis of ε-VOPO4 by adjusting the pH of the reaction mixture . The molecular and cellular effects of TEMAH’s action depend on the specific compounds being synthesized and their respective roles in various biochemical processes.
Action Environment
The action, efficacy, and stability of TEMAH are influenced by various environmental factors. These include the concentration of TEMAH in the reaction mixture, the temperature of the reaction, and the presence of other compounds in the mixture . Adjusting these factors can optimize the effectiveness of TEMAH in facilitating chemical syntheses .
Biochemische Analyse
Biochemical Properties
Triethylmethylammonium hydroxide plays a role in biochemical reactions. It can be used to adjust the pH of the reaction mixture in the synthesis of H2VOPO4, which in turn is used to synthesize a vanadium phosphate named ε-VOPO4 . It can also be used to prepare ionic liquids with amino acid anions, exhibiting bipolar solvent properties
Cellular Effects
These effects occur within minutes and any exposure must be washed in a safety shower immediately for 15 minutes .
Molecular Mechanism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylmethylammonium hydroxide can be synthesized through the reaction of triethylamine with methyl iodide, followed by the treatment with a strong base such as sodium hydroxide. The reaction proceeds as follows:
- Triethylamine reacts with methyl iodide to form triethylmethylammonium iodide:
(C2H5)3N+CH3I→(C2H5)3N+CH3I−
- The resulting triethylmethylammonium iodide is then treated with sodium hydroxide to produce triethylmethylammonium hydroxide:
(C2H5)3N+CH3I−+NaOH→(C2H5)3N(OH)CH3+NaI
Industrial Production Methods
In industrial settings, triethylmethylammonium hydroxide is typically produced in large quantities using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is scaled up to accommodate higher production volumes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylmethylammonium hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydroxide ion.
Acid-Base Reactions: As a strong base, it readily reacts with acids to form salts and water.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve an aqueous or alcoholic medium.
Acid-Base Reactions: It reacts with a wide range of acids, including hydrochloric acid, sulfuric acid, and acetic acid.
Major Products Formed
Substitution Reactions: The major products are typically quaternary ammonium salts.
Acid-Base Reactions: The products are the corresponding ammonium salts and water.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium hydroxide with similar basic properties but different alkyl groups.
Tetraethylammonium hydroxide: Similar in structure but with four ethyl groups instead of three ethyl groups and one methyl group.
Uniqueness
Triethylmethylammonium hydroxide is unique due to its specific combination of alkyl groups, which imparts distinct solubility and reactivity characteristics compared to other quaternary ammonium hydroxides. Its ability to act as a strong base and its solubility in water make it particularly useful in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
triethyl(methyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.H2O/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJRRCSBKZOLPA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562588 | |
| Record name | N,N-Diethyl-N-methylethanaminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109334-81-8 | |
| Record name | Methyltriethylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109334-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-N-methylethanaminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Triethylmethylammonium hydroxide investigated as a potential alternative to potassium hydroxide for alkali conditioning of amidoxime-based adsorbents in uranium extraction?
A1: The research aimed to identify alkali conditioning agents that could enhance the performance of amidoxime-based adsorbents while potentially offering cost advantages over potassium hydroxide (KOH) []. Triethylmethylammonium hydroxide, alongside other inorganic and organic bases, was investigated for its ability to influence uranium adsorption capacity and selectivity.
Q2: Did the study find Triethylmethylammonium hydroxide to be a superior alkali conditioning agent compared to potassium hydroxide for uranium adsorption from seawater?
A2: While the study explored Triethylmethylammonium hydroxide as a potential alternative, the results indicated that sodium hydroxide (NaOH) emerged as a more promising candidate []. NaOH demonstrated higher uranium uptake capacity and selectivity compared to both KOH and Triethylmethylammonium hydroxide. The research concluded that NaOH could be a more cost-effective alkali conditioning reagent for enhancing uranium adsorption from seawater using amidoxime-based adsorbents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





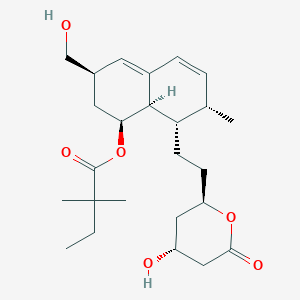


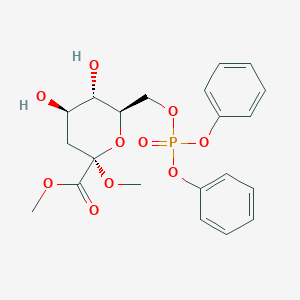
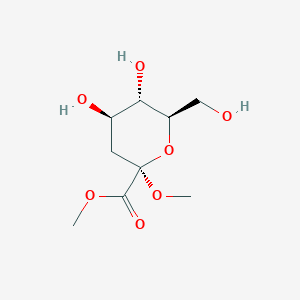
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
